N-{4-[7-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]phenyl}acetamide
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Overview
Description
N-{4-[7-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]phenyl}acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethyl-dioxo-imidazo-purinyl group, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[7-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[1,2-G]purinyl core, followed by the introduction of the chlorophenyl and phenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{4-[7-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-{4-[7-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]phenyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[7-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,2-phenylenediamine: A related compound with a chlorophenyl group and phenylenediamine core.
N-(4-Chlorophenyl)-2-{4-[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]-1-piperazinyl}acetamide: Another compound with structural similarities, including the chlorophenyl and purinyl groups.
Uniqueness
N-{4-[7-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]phenyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19ClN6O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[4-[7-(4-chlorophenyl)-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3/c1-13(31)25-16-8-10-17(11-9-16)30-18(14-4-6-15(24)7-5-14)12-29-19-20(26-22(29)30)27(2)23(33)28(3)21(19)32/h4-12H,1-3H3,(H,25,31) |
InChI Key |
ZTHJQGDCWNVANP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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